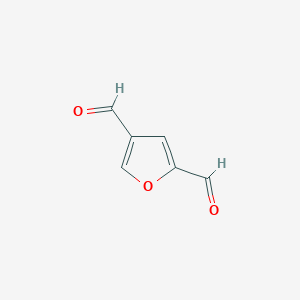
2,4-Furandicarboxaldehyde
描述
2,4-Furandicarboxaldehyde is an organic compound with the molecular formula C6H4O3 It consists of a furan ring with aldehyde groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Furandicarboxaldehyde can be synthesized through the oxidation of 5-hydroxymethylfurfural, which is derived from fructose. The conversion from fructose to 5-hydroxymethylfurfural and subsequently to this compound can be performed relatively efficiently following the principles of green chemistry .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of biocatalysts and electrocatalysts has been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 2,4-Furandicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,4-furandicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,4-Furandicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
科学研究应用
2,4-Furandicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
作用机制
The mechanism of action of 2,4-Furandicarboxaldehyde involves its ability to form covalent bonds with primary amino groups via imine bond formation. This property makes it an effective crosslinking agent for enzyme immobilization. The stability of the covalent immobilization is enhanced at acidic pH due to the higher stability of the imine bonds formed with aromatic aldehydes .
相似化合物的比较
2,5-Furandicarboxaldehyde: Similar in structure but with aldehyde groups at the 2 and 5 positions.
Glutaraldehyde: A commonly used crosslinking agent but with higher toxicity and volatility compared to 2,4-Furandicarboxaldehyde.
2,5-Furandicarboxylic Acid: An oxidation product of 2,5-Furandicarboxaldehyde, used in the production of bio-based polymers.
Uniqueness: this compound is unique due to its specific positioning of aldehyde groups, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its lower toxicity and environmental impact make it a preferable choice for various industrial and research applications .
属性
IUPAC Name |
furan-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHZYTUWACMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


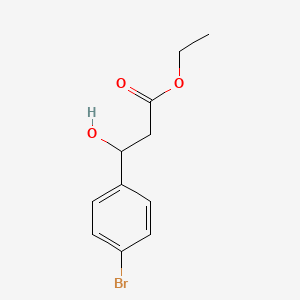
![2,7-Dichlorobenzo[d]thiazol-6-amine](/img/structure/B3279893.png)
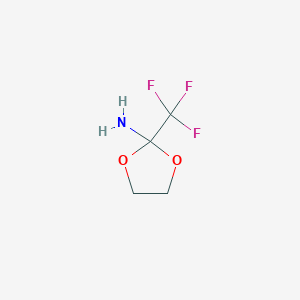
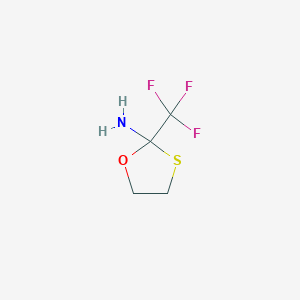
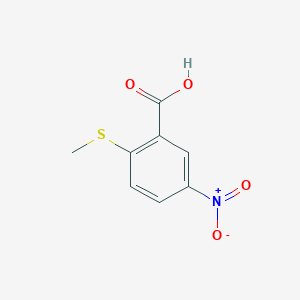
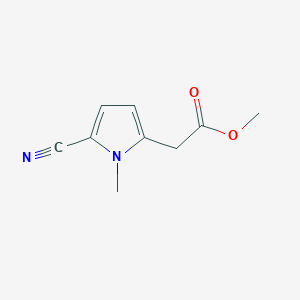
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
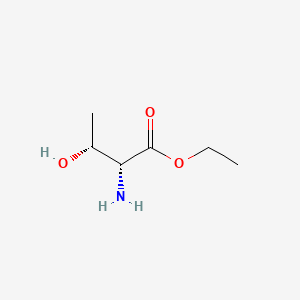
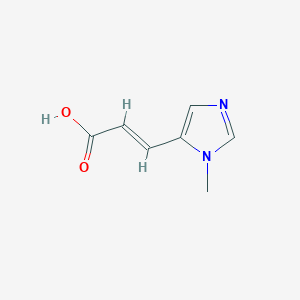
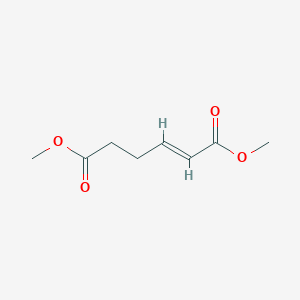
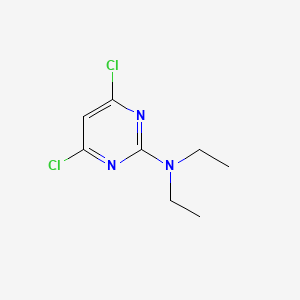
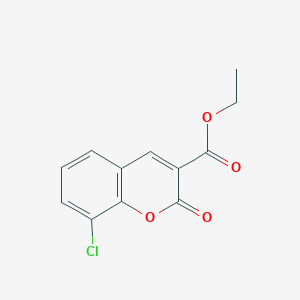
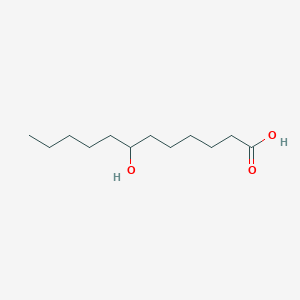
![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)
